2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione
Description
2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione is a brominated anthraquinone derivative featuring a cyclohexylamino substituent at position 1 and bromine atoms at positions 2 and 4. Anthraquinones are renowned for their diverse applications, including dyes, pharmaceuticals, and materials science, owing to their π-conjugated system and substituent-dependent electronic properties.
Properties
CAS No. |
139488-56-5 |
|---|---|
Molecular Formula |
C20H17Br2NO2 |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
2,4-dibromo-1-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H17Br2NO2/c21-14-10-15(22)18(23-11-6-2-1-3-7-11)17-16(14)19(24)12-8-4-5-9-13(12)20(17)25/h4-5,8-11,23H,1-3,6-7H2 |
InChI Key |
SFBCIYQTBPBHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione followed by the introduction of a cyclohexylamino group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
After bromination, the cyclohexylamino group is introduced through a nucleophilic substitution reaction. This step involves reacting the brominated anthracene-9,10-dione with cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in a polar solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like ethanol or methanol, with bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bromination Efficiency: Brominated derivatives (e.g., 1-amino-2,4-dibromoanthracene-9,10-dione) exhibit high yields (86–97%) using NaOAc/Br₂ under reflux , suggesting the target compound’s bromination step is feasible.
- Amination Selectivity: Temperature influences substitution patterns. For example, 2,3-dibutylamino derivative (5b) formed at 80°C with 17% yield, while mono-substituted intermediates dominated at lower temperatures . Cyclohexylamino groups, being bulkier, may require optimized conditions to avoid steric hindrance.
- Spectral Signatures: Bromine atoms cause distinct deshielding in ¹H NMR (e.g., δ 7.65–8.21 ppm in compound 14a) . Cyclohexylamino groups would show characteristic aliphatic proton signals (δ 1.0–2.5 ppm).
Table 2: Cytotoxic Activity of Anthraquinone Derivatives
Key Observations :
- Amino vs. Bromo Substituents: Aminoanthraquinones (e.g., 5a) show potent cytotoxicity (IC₅₀ 1.1 µg/mL), likely due to intercalation or DNA damage mechanisms .
- Steric Effects: Bulky cyclohexylamino groups might hinder interaction with cellular targets, necessitating structure-activity relationship (SAR) studies.
Physicochemical and Application Comparisons
- Solubility: Brominated derivatives are typically less water-soluble than hydroxy or amino analogs. For instance, 1-hydroxy-2-phenylanthracene-9,10-dione decomposes at 174.1°C , while brominated compounds (e.g., 14a) are solids with higher thermal stability .
- Materials Science: Aminoanthraquinones like HAD (λₘₐₓ 502 nm) and BHAD (λₘₐₓ 636 nm) are used in colored polyurethanes due to their chromophoric properties . The target compound’s bromine atoms could shift absorption maxima, enabling tailored optical applications.
Biological Activity
2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione (CAS Number: 139488-56-5) is an anthracene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that may contribute to its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione is , with a molecular weight of approximately 395.05 g/mol. The presence of bromine substituents and the cyclohexylamino group are significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar anthracene structures exhibit various biological activities. The biological properties of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione can be categorized into several key areas:
1. Antibacterial Activity
Studies have shown that anthracene derivatives can inhibit the growth of various bacterial strains. For instance, compounds with halogen substitutions have been linked to increased antibacterial efficacy. The specific antibacterial activity of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione remains to be fully explored; however, it is hypothesized that its structure may confer similar properties.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | E. coli | 0.0195 mg/mL |
| 2,4-Dibromo-1-methylamino-anthraquinone | Staphylococcus aureus | 0.0048 mg/mL |
| 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione | TBD | TBD |
2. Antifungal Activity
Similar to its antibacterial properties, anthracene derivatives have demonstrated antifungal activity against various strains such as Candida albicans. The specific antifungal efficacy of 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione requires further investigation but is expected to be promising based on the activity of structurally related compounds.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Amino-2,4-dibromo-anthraquinone | Candida albicans | TBD |
| 2,4-Dibromo-1-hydroxyanthracene | Fusarium oxysporum | TBD |
| 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione | TBD | TBD |
3. Anticancer Potential
Anthracene derivatives are also being investigated for their anticancer properties. Some studies have suggested that these compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or interfering with cell cycle progression.
Case Study:
A recent study evaluated the cytotoxic effects of anthracene derivatives on human cancer cell lines. The findings indicated that certain substitutions on the anthracene ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). Although specific data on 2,4-Dibromo-1-(cyclohexylamino)anthracene-9,10-dione is not yet available, its structural similarities suggest potential for similar activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
